Lipophilicity (LogP) Comparison: 3-Hydroxy-2-isopropylbenzonitrile vs. 3-Hydroxybenzonitrile
The isopropyl substituent in 3-Hydroxy-2-isopropylbenzonitrile dramatically increases lipophilicity compared to the unsubstituted 3-hydroxybenzonitrile. 3-Hydroxy-2-isopropylbenzonitrile exhibits a LogP of 3.04 [1], whereas 3-hydroxybenzonitrile has a LogP of 1.597 [2]. This represents an increase of approximately 1.44 log units, which can significantly affect membrane permeability and compound distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.04 |
| Comparator Or Baseline | 3-Hydroxybenzonitrile: LogP = 1.597 |
| Quantified Difference | Increase of ~1.44 log units |
| Conditions | Computed/predicted values from authoritative chemical databases |
Why This Matters
This difference in lipophilicity can directly influence membrane permeability and oral bioavailability, making 3-Hydroxy-2-isopropylbenzonitrile a more suitable candidate for targets requiring higher hydrophobic interactions.
- [1] ChemSrc. 3-Hydroxy-2-isopropylbenzonitrile (CAS 1243279-74-4) Property Data. 2024. View Source
- [2] ChemBase. 3-Hydroxybenzonitrile Property Data. 2024. View Source
